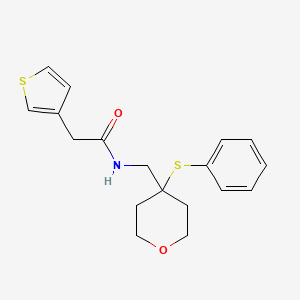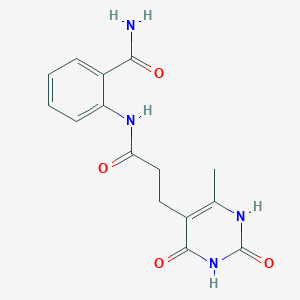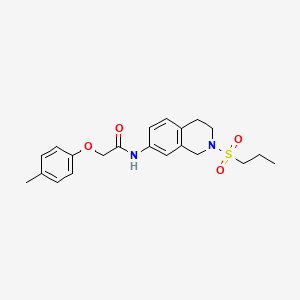![molecular formula C20H23ClN6O4 B2974828 Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate CAS No. 898795-37-4](/img/structure/B2974828.png)
Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. Typically, the reactivity of a compound depends on its functional groups and the conditions under which it is subjected .Scientific Research Applications
Synthesis and Chemical Interaction
The compound's synthesis and interaction with other chemical entities have been a subject of investigation. For example, research has explored the synthesis of novel compounds through interactions involving similar structural moieties. One study focused on the synthesis of novel annelated 2-oxopiperazines by reacting methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of new heterocyclic systems (Svetlana et al., 2015). This type of research highlights the potential for creating new compounds with unique properties through targeted chemical synthesis.
Metal-based Chemotherapy
The compound's derivatives or structurally similar compounds have been investigated for their potential in metal-based chemotherapy, particularly against tropical diseases. One study prepared complexes with copper and gold using ligands related to the compound of interest, showing significant activity against Trypanosoma cruzi, the causative agent of Chagas disease (Navarro et al., 2000). These findings suggest the possibility of developing novel treatment options for tropical diseases through the use of metal complexes with specific ligands.
Pharmacokinetics and Drug Development
Research on pharmacokinetics and potential therapeutic applications of compounds with similar structures has been conducted. A sensitive assay was developed for determining a novel dopamine D4 receptor antagonist in human plasma and urine, highlighting the importance of analytical methods in drug development and monitoring (Chavez-Eng et al., 1997). Such studies are crucial for understanding how drugs are processed in the body and for ensuring their safe and effective use.
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that the piperazine ring, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity and toxicity. The acute toxicity observed in animals resembled effects seen with other opioids, including increased body tone, gasping, subsequent loss of posture and death due to respiratory blockage under complete muscular relaxation .
Future Directions
properties
IUPAC Name |
methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-17-16(18(29)23-20(24)30)27(11-13-5-3-4-6-14(13)21)19(22-17)26-9-7-25(8-10-26)12-15(28)31-2/h3-6H,7-12H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQQSFRPXVKLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)
![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
![Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate](/img/structure/B2974763.png)
